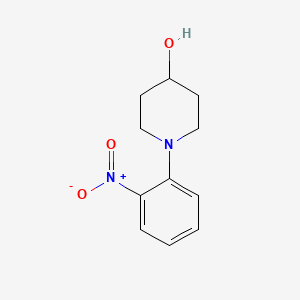

1-(2-Nitrophenyl)piperidine-4-ol

Overview

Description

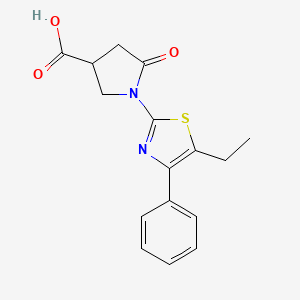

“1-(2-Nitrophenyl)piperidine-4-ol” is a chemical compound with the molecular formula C11H14N2O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(2-Nitrophenyl)piperidine-4-ol”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-(2-Nitrophenyl)piperidine-4-ol” consists of a piperidine ring attached to a nitrophenyl group . The molecular weight of this compound is 222.24 g/mol .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These studies have led to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitrophenyl)piperidine-4-ol” include a predicted density of 1.303±0.06 g/cm3 and a predicted boiling point of 393.8±37.0 °C .Scientific Research Applications

Ionic Liquid Effects on Chemical Reactions

- Study : "Influence of the ionic liquid on the rate and the mechanism of reaction of p-nitrophenyl acetate with secondary alicyclic amines"

- Insight : This study explored the reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids. It highlighted the impact of medium effects on the rate constants of aminolysis in different solvents (Millán et al., 2013).

- Study : "Controlled tautomerism – switching caused by an “underground” anionic effect"

- Insight : Research demonstrated that a flexible piperidine unit can be used in tautomeric switching systems. This study explored how protonation/deprotonation affects tautomeric equilibrium in different solvents (Antonov et al., 2013).

- Study : "A reversible fluorescence probe for detection of ClO(-)/AA redox cycle in aqueous solution and in living cells"

- Insight : A study where a fluorescent probe incorporating a piperidin-1-ol group was used to monitor ClO(-)/AA redox cycles in living cells, demonstrating its application in biological research (Wang, Ni, & Shao, 2016).

- Study : "Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates"

- Insight : Investigated the kinetics and mechanisms of reactions involving secondary alicyclic amines, contributing to the understanding of reaction dynamics in organic chemistry (Castro et al., 1999).

- Study : "Mechanisms of degradation of paraoxon in different ionic liquids"These studies collectively provide insights into the varied applications of 1-(2-Nitrophenyl)piperidine-4-ol in scientific research, ranging from organic chemistry to biological applications.

- Insight : Explored the reactivity and selectivity of piperidine in ionic liquids, shedding light on the unique features of these solvents in chemical reactions (Pavez et al., 2013).

Safety and Hazards

When handling “1-(2-Nitrophenyl)piperidine-4-ol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of “1-(2-Nitrophenyl)piperidine-4-ol” and other piperidine derivatives could involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary target of 1-(2-Nitrophenyl)piperidine-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(2-Nitrophenyl)piperidine-4-ol interacts with its target, the CCR5 receptor, by binding to it . This binding inhibits the receptor’s function, thereby preventing HIV-1 from entering the cell . The compound’s interaction with the CCR5 receptor is believed to involve a strong salt-bridge interaction .

Biochemical Pathways

The action of 1-(2-Nitrophenyl)piperidine-4-ol affects the HIV-1 entry pathway. By binding to the CCR5 receptor, it prevents the HIV-1 virus from entering the cell . This disruption of the viral entry pathway can have downstream effects on the progression of HIV-1 infection.

Result of Action

The molecular and cellular effects of 1-(2-Nitrophenyl)piperidine-4-ol’s action include the inhibition of the CCR5 receptor, which prevents HIV-1 from entering the cell . This can potentially slow down or halt the progression of HIV-1 infection.

properties

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOYITKRTOGOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)

![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)

methylamine](/img/structure/B1415220.png)

![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)